Bevantolol

Cardioselectivity Beta-Adrenergic Receptor Binding Affinity

Procure Bevantolol (CAS 59170-23-9) for research into its unique β1/α1/Ca²⁺-channel polypharmacology. Unlike standard β1-blockers, its vasodilating profile reduces afterload without reflex tachycardia, ideal for studying synergistic mechanisms in hypertension, heart failure, and ischemia-reperfusion injury.

Molecular Formula C20H27NO4
Molecular Weight 345.4 g/mol
CAS No. 59170-23-9
Cat. No. B1218773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBevantolol
CAS59170-23-9
Synonymsevantolol
bevantolol hydrochloride
CI 775
CI-775
Molecular FormulaC20H27NO4
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O
InChIInChI=1S/C20H27NO4/c1-15-5-4-6-18(11-15)25-14-17(22)13-21-10-9-16-7-8-19(23-2)20(12-16)24-3/h4-8,11-12,17,21-22H,9-10,13-14H2,1-3H3
InChIKeyHXLAFSUPPDYFEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.37e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Bevantolol (CAS 59170-23-9): Chemical Profile and Core Pharmacological Class


Bevantolol is a racemic β-adrenergic receptor antagonist with a high degree of selectivity for the β1-adrenoceptor subtype [1]. Structurally, it is an aryloxypropanolamine derivative that incorporates a 3,4-dimethoxyphenethylamino moiety, which confers its cardioselectivity [2]. Beyond its primary β1-blockade, bevantolol exhibits notable α1-adrenergic receptor antagonism [1] and calcium channel blocking activity [3], distinguishing it from many conventional β-blockers. Its molecular formula is C20H27NO4 with a free base molecular weight of 345.43 g/mol [4].

Why Bevantolol Cannot Be Substituted With Generic Beta-Blockers: Key Pharmacological Distinctions


Simple substitution with a generic β1-selective blocker (e.g., atenolol or metoprolol) or a non-selective β-blocker (e.g., propranolol) fails to capture the full pharmacological profile of bevantolol. While these drugs share a common β1-adrenoceptor antagonism, bevantolol's unique combination of β1-selectivity, concurrent α1-adrenergic receptor antagonism [1], and intrinsic calcium channel blocking properties [2] creates a pharmacodynamic signature that is not replicated by standard β-blockers. This multi-modal activity has been linked to clinically relevant differences, such as a more favorable impact on lipoprotein profiles compared to atenolol [3] and a distinct adverse event profile compared to propranolol [4]. Therefore, for research or clinical applications where these specific activities are required, generic substitution is not scientifically justified.

Quantitative Differentiation Guide: Bevantolol vs. Comparator Beta-Blockers


Superior β1-Selectivity Over β2-Adrenoceptors Compared to Propranolol

Bevantolol demonstrates a clear quantitative advantage in β1/β2-selectivity compared to the non-selective β-blocker propranolol. In binding studies using rat cortical membranes, bevantolol exhibited a high affinity for β1-adrenoceptors (Ki = 14.79 nM) and a significantly lower affinity for β2-adrenoceptors (Ki = 588.84 nM) [1]. This yields a β2/β1 selectivity ratio of approximately 40-fold. In a direct head-to-head comparison within the same study, the affinity of bevantolol for β1-adrenoceptors was found to be equal to that of propranolol [2]. While propranolol's β2 affinity is similarly high, leading to non-selective blockade, bevantolol's 40-fold lower affinity for β2-receptors provides a quantifiable basis for its cardioselectivity.

Cardioselectivity Beta-Adrenergic Receptor Binding Affinity

Concurrent α1-Adrenoceptor Antagonism: A Differentiating Feature Absent in Most Cardioselective Beta-Blockers

Bevantolol possesses significant α1-adrenergic receptor antagonism, a property that distinguishes it from standard cardioselective β-blockers like atenolol and metoprolol. In rat cerebral cortex binding assays, bevantolol demonstrated an α1-adrenoceptor Ki of 125.89 nM [1] (or pKi = 6.9) . In functional studies, bevantolol inhibited norepinephrine-induced contraction of isolated rabbit thoracic aorta with a pA2 of 4.77 [2]. In contrast, atenolol and metoprolol exhibit negligible affinity for α1-adrenoceptors at therapeutic concentrations [3]. The presence of this α1-antagonism is mechanistically linked to bevantolol's observed lowering of peripheral vascular resistance [3] and may contribute to its more favorable adverse effect profile compared to propranolol [4].

Alpha-Adrenergic Receptor Vasodilation Dual Antagonism

Intrinsic Calcium Channel Blocking Activity: Greater Potency than Labetalol and Propranolol

Bevantolol possesses direct calcium channel blocking activity, which differentiates it from most β-blockers. In dissociated rat ventromedial hypothalamic neurons, bevantolol inhibited low voltage-activated calcium currents (LVA-ICa) with an IC50 of 40 μM [1]. A direct comparative study evaluated the potency of several agents on both LVA- and high voltage-activated calcium currents (HVA-ICa). The study reported that the potency of bevantolol in inhibiting these calcium currents was greater than that of propranolol, labetalol, and lidocaine [2]. Specifically, bevantolol at 100 μM inhibited HVA-ICa by 28.5 ± 7.7% [1], while the other β-blockers showed weaker inhibition. This provides a quantitative basis for selecting bevantolol in models where combined β-blockade and calcium channel antagonism are desired.

Calcium Channel Antagonist LVA-ICa Cardiovascular Pharmacology

Differential Impact on Serum Lipoprotein Profile: A Clinical Advantage Over Atenolol

A 12-week, randomized, double-blind, parallel-group study in 40 patients with stable angina pectoris directly compared bevantolol (150 mg twice daily) with atenolol (100 mg once daily) [1]. While both drugs were equally effective in reducing angina attacks and improving exercise tolerance, a statistically significant difference was observed in their effects on the serum lipoprotein profile. At week 6, the high-density lipoprotein (HDL) to low-density lipoprotein (LDL) cholesterol ratio increased in the bevantolol group and decreased in the atenolol group (P < 0.05) [1]. Additionally, HDL cholesterol levels increased with bevantolol and decreased with atenolol. This differential metabolic effect is a key differentiator, as many β-blockers, including atenolol, are known to adversely affect the lipid profile.

Lipoprotein Metabolism Cardiovascular Risk HDL Cholesterol

Favorable Adverse Event Profile and Withdrawal Rates in Long-Term Therapy vs. Propranolol

In a 6-month, double-blind, controlled trial involving 266 patients with mild-to-moderate essential hypertension, bevantolol (100-300 mg twice daily) was compared directly to propranolol (80-240 mg twice daily) [1]. Both agents demonstrated comparable antihypertensive efficacy, with 77% of patients on bevantolol and 81% on propranolol achieving blood pressure control (DBP ≤ 90 mmHg). However, a significant quantitative difference emerged in tolerability: bevantolol caused significantly fewer adverse effects than propranolol, resulting in substantially fewer patient withdrawals during the long-term therapy phase [1]. This improved tolerability profile, attributed in part to bevantolol's α1-antagonism and β1-selectivity, provides a compelling basis for its selection over the non-selective propranolol in chronic hypertension management.

Tolerability Adverse Events Hypertension Management

Validated Research and Clinical Application Scenarios for Bevantolol


Cardiovascular Research Requiring Dual β1/α1 Antagonism with Calcium Channel Blockade

In basic and translational cardiovascular research, bevantolol serves as a unique molecular probe to dissect the interplay between β1-adrenergic, α1-adrenergic, and calcium channel signaling pathways. Its quantifiable α1-antagonism (Ki = 125.89 nM) [1] and calcium channel blocking activity (LVA-ICa IC50 = 40 μM) [2] are absent in standard β1-blockers like atenolol and metoprolol. This multi-modal profile makes bevantolol an ideal tool for studies of hypertension, cardiac hypertrophy, or vascular reactivity where simultaneous modulation of these systems is desired. It is particularly well-suited for experiments requiring a compound with lower β2-selectivity than propranolol but with additional vasoactive properties.

Clinical Trials or Cohort Studies Investigating Metabolic Effects of β-Blockade

Bevantolol is the preferred β-blocker for clinical investigations where the impact on lipoprotein metabolism is a primary or secondary endpoint. Direct comparative evidence shows that bevantolol 150 mg twice daily increases the HDL/LDL cholesterol ratio, whereas atenolol 100 mg once daily decreases this ratio (P < 0.05) [3]. This differential effect allows researchers to study the metabolic consequences of β-blockade independent of adverse lipid changes. Procurement of bevantolol over atenolol or propranolol is justified for studies focused on cardiovascular risk stratification, metabolic syndrome, or the long-term safety of antihypertensive therapy.

Long-Term Hypertension Management Studies Emphasizing Tolerability

For research protocols or clinical settings where patient adherence and long-term tolerability are paramount, bevantolol presents a quantifiable advantage over the non-selective β-blocker propranolol. In a 6-month comparative trial, bevantolol demonstrated equivalent blood pressure control but with significantly fewer adverse effects and a lower withdrawal rate [4]. This evidence supports the selection of bevantolol for studies evaluating the real-world effectiveness and safety of β-blocker therapy in chronic hypertension. Its favorable tolerability profile may reduce study dropout rates and enhance data quality.

Pharmacology Studies of β1-Selectivity and Tissue-Specific Effects

Bevantolol's 40-fold selectivity for β1- over β2-adrenoceptors (Ki β1 = 14.79 nM, Ki β2 = 588.84 nM) [5] provides a valuable quantitative benchmark for pharmacological studies. Compared to the non-selective propranolol, bevantolol offers a cleaner β1-blockade profile. This selectivity is crucial for experiments designed to isolate β1-mediated cardiac effects (e.g., chronotropy, inotropy) from β2-mediated peripheral effects (e.g., bronchial tone, vascular relaxation). Its affinity for β1-adrenoceptors is comparable to propranolol [6], ensuring potent cardiac blockade while minimizing off-target β2 activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bevantolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.